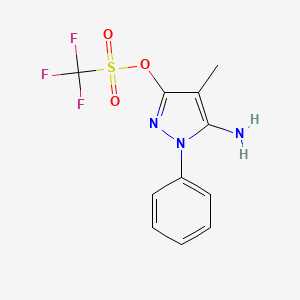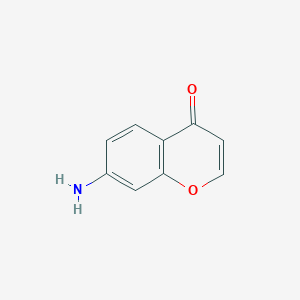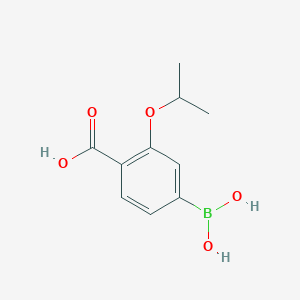
5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with amino, methyl, phenyl, and trifluoromethanesulfonate groups, making it a valuable intermediate in the synthesis of various heterocyclic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate typically involves the reaction of 5-amino-4-methyl-1-phenyl-1H-pyrazole with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput .
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, and various amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide are employed.
Cyclization: Cyclization reactions often require catalysts such as Lewis acids or transition metals.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Nitro derivatives and hydroxylamines.
Cyclization: Fused heterocyclic compounds such as pyrazolopyridines.
Wissenschaftliche Forschungsanwendungen
5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-amino-3-methyl-1-phenylpyrazole
- 5-amino-3-(4-methylphenyl)-1-phenylpyrazole
- 5-amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
Uniqueness
Compared to similar compounds, 5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which enhances its reactivity and allows for diverse chemical transformations. This functional group also imparts unique physicochemical properties, making the compound valuable in various applications.
Eigenschaften
Molekularformel |
C11H10F3N3O3S |
|---|---|
Molekulargewicht |
321.28 g/mol |
IUPAC-Name |
(5-amino-4-methyl-1-phenylpyrazol-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H10F3N3O3S/c1-7-9(15)17(8-5-3-2-4-6-8)16-10(7)20-21(18,19)11(12,13)14/h2-6H,15H2,1H3 |
InChI-Schlüssel |
RJIDSVJDKGCEFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1OS(=O)(=O)C(F)(F)F)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)






![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)




![8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid](/img/structure/B13983033.png)
